Menaquinone 7-d7 2,3-Epoxide
Description
Menaquinone 7-d7 2,3-Epoxide (MK-7-d7 2,3-Epoxide) is a deuterated derivative of menaquinone-7 (MK-7), a vitamin K2 isoform with a seven-isoprenoid-unit side chain. The compound features deuterium substitution at seven positions (denoted as "d7") and an epoxide functional group at the 2,3-position of the naphthoquinone ring. This structural modification serves critical roles in analytical chemistry, particularly as an internal standard for quantifying endogenous MK-7 and its metabolites via liquid chromatography-mass spectrometry (LC-MS) . The epoxide group is a natural intermediate in the vitamin K cycle, where it is generated during the γ-carboxylation of vitamin K-dependent proteins (VKDPs) by γ-glutamylcarboxylase (GGCX) and subsequently recycled back to the active hydroquinone form by vitamin K epoxide reductase (VKORC1) .
Properties
Molecular Formula |
C₄₆H₅₇D₇O₃ |
|---|---|
Molecular Weight |
672.04 |
Synonyms |
all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphth[2,3-b]oxirene-2,7-dione-d7; Vitamin K2(35)-d7 Epoxide; Menaquinone K7-d7 Epoxide; Vitamin MK 7-d7 2,3-Epoxide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Deuterium Substitution: MK-7-d7 2,3-Epoxide shares near-identical chemical properties with non-deuterated MK-7 2,3-Epoxide but is distinguished by its isotopic signature, enabling precise quantification in complex matrices .
- Side-Chain Length: Compared to MK-4-d7 2,3-Epoxide (4 isoprenoid units), MK-7-d7 2,3-Epoxide’s longer side chain enhances lipophilicity and biological half-life, aligning with findings that longer-chain menaquinones exhibit superior carboxylation efficacy .
- Epoxide Reactivity : The 2,3-epoxide group increases polarity and metabolic recyclability, a trait critical for studying VKORC1 activity in the vitamin K cycle .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Menaquinone 7-d7 2,3-Epoxide to ensure experimental integrity?
- Methodological Answer : Based on safety data sheets (SDS), the compound is classified as non-hazardous under GHS and requires no special storage conditions. However, standard laboratory practices should be followed:
- Use gloves compatible with organic solvents (e.g., nitrile) during handling to prevent contamination .
- Store in a cool, dry environment away from strong oxidizers, which may degrade the epoxide moiety .
- Post-experiment waste should be segregated and disposed via certified biological waste management services to prevent environmental contamination .
Q. How can researchers structurally characterize this compound and confirm isotopic labeling (d7)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., CDCl₃) to analyze the isotopic labeling pattern, focusing on the 2,3-epoxide group and deuterium substitution at specific positions .
- Liquid Chromatography-Mass Spectrometry (LC/MS) : High-resolution LC/MS can distinguish the deuterated compound (Menaquinone 7-d7) from non-deuterated analogs by observing a mass shift of +7 Da. Fragmentation patterns can confirm the epoxide structure .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the role of this compound in vitamin K 2,3-epoxide reductase (VKOR) enzyme systems?
- Methodological Answer :
- In vitro assays : Reconstitute VKORC1 or VKORC1L1 enzymes in microsomal membranes and monitor the reduction of this compound to its hydroquinone form using HPLC-UV detection. Include warfarin as a positive control to inhibit reductase activity .
- Isotopic tracing : Utilize the deuterated epoxide to track metabolic conversion in cell cultures (e.g., HepG2 hepatocytes) via LC/MS, comparing results with non-deuterated analogs to assess isotopic effects on enzyme kinetics .
Q. How can researchers resolve contradictions in reported biological roles of this compound across different experimental systems?
- Methodological Answer :
- Comparative dose-response studies : Test the compound in parallel in bacterial (e.g., Actinomycetes) and mammalian systems (e.g., liver microsomes) to identify species-specific differences in epoxide reductase activity. Use LC/MS to quantify intermediate metabolites .
- Inhibition assays : Apply epoxide hydrolase inhibitors (e.g., cyclohexene oxide) to isolate the contribution of enzymatic vs. non-enzymatic degradation pathways .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC/MS with Isotope Dilution : Spike samples with a stable isotope-labeled internal standard (e.g., Menaquinone 7-d7) to correct for matrix effects. Use a C18 column and gradient elution with methanol/water (0.1% formic acid) for separation .
- Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) to enhance specificity, targeting transitions such as m/z 650 → 187 (epoxide-specific fragment) .
Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be minimized?
- Methodological Answer :
- Light and temperature sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation of the epoxide group. Conduct stability tests under UV light to establish half-life .
- pH optimization : Perform kinetic studies in buffered systems (pH 6–8) to identify conditions that minimize hydrolysis of the epoxide moiety .
Data Interpretation and Contradiction Management
- Conflicting reports on enzymatic activity : Discrepancies may arise from differences in enzyme sources (e.g., bacterial vs. mammalian VKOR homologs) or assay conditions (e.g., presence of detergents). Standardize protocols using purified enzymes and validate with positive controls like vitamin K₁ 2,3-epoxide .
- Variability in isotopic labeling efficiency : Batch-to-batch differences in deuterium incorporation (e.g., from suppliers like ZZSM218672) can affect experimental reproducibility. Verify labeling efficiency via NMR or MS prior to use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
